1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione
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Overview
Description
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure optimal yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and the derivative used .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione can be compared with other pyrazole derivatives such as:
3-Acetyl-1-methyl-1H-pyrazole: Similar in structure but differs in the position of the acetyl group.
1-Methyl-1H-pyrazol-3-amine: Contains an amine group instead of a butane-1,3-dione moiety.
1-(1-Methyl-1H-pyrazol-3-yl)ethanone: A simpler structure with an ethanone group instead of butane-1,3-dione.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)5-8(12)7-3-4-10(2)9-7/h3-4H,5H2,1-2H3 |
InChI Key |
RXWQAJJUBXDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=NN(C=C1)C |
Origin of Product |
United States |
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